molecular formula C11H11BrO2 B2395131 Methyl 6-bromo-2,3-dihydro-1H-indene-5-carboxylate CAS No. 2060051-11-6

Methyl 6-bromo-2,3-dihydro-1H-indene-5-carboxylate

Cat. No. B2395131
CAS RN: 2060051-11-6
M. Wt: 255.111
InChI Key: VNKKECNIGLUTQG-UHFFFAOYSA-N
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Description

Methyl 6-bromo-2,3-dihydro-1H-indene-5-carboxylate, also known as MDBIC, is a chemical compound that belongs to the class of indene derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.

Scientific Research Applications

Reaction Mechanisms and Synthetic Applications

  • The reaction of Methyl 2,3,5,6,11,11b-Hexahydro-3-oxo-1H-indolizino[8,7-b]indole-5-carboxylate with N-bromosuccinimide has been studied, revealing insights into the conversion into tetrahydro, dihydro, and dehydro esters. This process underlines the significance of halogenation and its impact on the synthesis of complex organic compounds (Irikawa et al., 1989).

Electrocatalytic Carboxylation

  • Research into the electrocatalytic carboxylation of brominated compounds with CO2 in ionic liquids showcases a novel method for incorporating carboxylate groups into organic molecules, offering a sustainable alternative to traditional carboxylation methods. This method emphasizes the potential for using halogenated intermediates in carbon capture and utilization strategies (Feng et al., 2010).

Synthesis of Bioactive Molecules

  • The efficient synthesis of bioactive molecules, such as dopamine D2 and D3, and serotonin-3 (5-HT3) receptors antagonists, highlights the role of brominated intermediates in the development of pharmaceutical compounds. This work demonstrates the importance of halogenated compounds in the synthesis of complex molecules with potential therapeutic applications (Hirokawa et al., 2000).

Cyclization Reactions

  • Studies on cyclization reactions of brominated dienes have unveiled the selectivity and efficiency of using halogenated compounds in the formation of cyclic structures, crucial for synthesizing natural products and materials with specific optical and electronic properties (Grigg et al., 1988).

Dibromination and Derivatization Techniques

  • Research into the regioselective dibromination of methyl indole-3-carboxylate demonstrates the utility of halogenation reactions in organic synthesis, particularly in the modification of molecules for further chemical transformations or as intermediates in the synthesis of complex organic products (Parsons et al., 2011).

properties

IUPAC Name

methyl 6-bromo-2,3-dihydro-1H-indene-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO2/c1-14-11(13)9-5-7-3-2-4-8(7)6-10(9)12/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNKKECNIGLUTQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C2CCCC2=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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